
Application Note: Mass Spectrometry Analysis
of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Dipentadecanoyl-rac-glycerol

Cat. No.: B15601763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the analysis of 1,2-Dipentadecanoyl-rac-
glycerol, a diacylglycerol (DAG), using mass spectrometry. Diacylglycerols are critical

signaling molecules involved in various cellular processes, and their accurate identification and

quantification are essential for research in cell signaling, metabolism, and drug development.

This document outlines the expected fragmentation pattern of 1,2-Dipentadecanoyl-rac-
glycerol, experimental protocols for sample preparation and mass spectrometric analysis, and

a representative signaling pathway in which DAGs play a pivotal role.

Introduction
1,2-Dipentadecanoyl-rac-glycerol (DG(15:0/15:0)) is a symmetric diacylglycerol containing

two pentadecanoic acid acyl chains esterified to the glycerol backbone. As with other

diacylglycerols, it is an important second messenger in cellular signaling cascades.[1] The

analysis of specific DAG molecular species is challenging due to their low abundance and the

presence of numerous isomeric and isobaric species. Electrospray ionization tandem mass

spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization and

quantification of individual lipid species.[2] This note details the expected fragmentation

behavior of 1,2-Dipentadecanoyl-rac-glycerol and provides standardized protocols for its

analysis.
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Mass Spectrometry Fragmentation Pattern
When analyzed by positive ion electrospray ionization mass spectrometry, 1,2-
Dipentadecanoyl-rac-glycerol typically forms an ammonium adduct ([M+NH₄]⁺). Collision-

induced dissociation (CID) of this precursor ion results in characteristic neutral losses and

fragment ions. The primary fragmentation pathway involves the neutral loss of ammonia (NH₃)

and one of the pentadecanoic acid chains (C₁₅H₃₀O₂), resulting in the formation of a

monoacylglycerol-like fragment ion.[3]

Table 1: Predicted MS/MS Fragmentation Data for [1,2-Dipentadecanoyl-rac-glycerol +
NH₄]⁺

Precursor Ion
(m/z)

Formula Adduct
Fragment Ion
(m/z)

Proposed
Fragment
Structure/Neut
ral Loss

558.5 C₃₃H₆₈O₅N [M+NH₄]⁺ 541.5
[M+H]⁺ (Loss of

NH₃)

558.5 C₃₃H₆₈O₅N [M+NH₄]⁺ 313.3

[M+NH₄ -

C₁₅H₃₀O₂ -

NH₃]⁺ (Loss of

Pentadecanoic

acid and

Ammonia)

558.5 C₃₃H₆₈O₅N [M+NH₄]⁺ 239.2

[C₁₅H₂₇O]⁺

(Acylium ion from

Pentadecanoic

acid)

Note: The m/z values are based on predicted fragmentation patterns for diacylglycerols and

may vary slightly based on experimental conditions and instrument calibration.

Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
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This protocol is a widely used method for the extraction of total lipids from biological matrices.

[4]

Materials:

Biological sample (e.g., cell pellet, tissue homogenate)

Chloroform

Methanol

0.9% NaCl solution (ice-cold)

Glass centrifuge tubes with Teflon-lined caps

Nitrogen gas stream

Centrifuge

Procedure:

Homogenize the biological sample in a suitable buffer.

To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

Incubate at room temperature for 20-30 minutes.

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the

phases.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette.

Dry the lipid extract under a gentle stream of nitrogen gas.
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Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for

mass spectrometry analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Analysis
This protocol provides general parameters for the analysis of diacylglycerols by LC-MS/MS.

Instrumentation:

A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole)

equipped with an electrospray ionization (ESI) source.[5]

A liquid chromatography (LC) system for online separation (optional but recommended for

complex samples).

LC Conditions (for optional separation):

Column: C18 reversed-phase column suitable for lipid analysis.

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient: A suitable gradient to separate different lipid classes.

Flow Rate: Dependent on the column dimensions.

MS Conditions:

Ionization Mode: Positive ESI

Capillary Voltage: 3.0 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Gas Flow: Dependent on the instrument.
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Collision Gas: Argon

Collision Energy: 15 - 30 eV (optimize for the specific instrument and compound)

Scan Mode: Product ion scan of the [M+NH₄]⁺ precursor ion (m/z 558.5 for 1,2-
Dipentadecanoyl-rac-glycerol).

Visualizations
Fragmentation Pathway of 1,2-Dipentadecanoyl-rac-
glycerol
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Figure 1: Proposed MS/MS Fragmentation of [1,2-Dipentadecanoyl-rac-glycerol + NH4]+
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[M+NH₄]⁺
m/z 558.5

[M+H]⁺
m/z 541.5

 - NH₃

[M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺
m/z 313.3

 - C₁₅H₃₀O₂

 - NH₃

[C₁₅H₂₇O]⁺
m/z 239.2

Acylium ion formation
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Figure 2: Simplified Diacylglycerol (DAG) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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